molecular formula C16H19N5O8 B015278 2',3',5'-Tri-O-acetylguanosine CAS No. 6979-94-8

2',3',5'-Tri-O-acetylguanosine

Cat. No. B015278
CAS RN: 6979-94-8
M. Wt: 409.35 g/mol
InChI Key: ULXDFYDZZFYGIY-SDBHATRESA-N
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Description

Synthesis Analysis

The synthesis of 2',3',5'-Tri-O-acetylguanosine and its derivatives involves several key steps, including protection of the guanine base and selective acetylation of the hydroxyl groups. Ishikawa et al. (1960) reported a convenient synthesis method involving acetolysis of 2', 3', 5'-tri-O-benzoylguanosine, yielding 1-O-acetyl-2, 3, 5-tri-O-benzoyl-β-D-ribofuranose in good yield, highlighting a method that could be adapted for the synthesis of 2',3',5'-Tri-O-acetylguanosine (Ishikawa et al., 1960).

Molecular Structure Analysis

The molecular structure of 2',3',5'-Tri-O-acetylguanosine derivatives has been extensively studied using X-ray diffraction and NMR spectroscopy. Neidle et al. (1978) determined the structure of a 6-O-mesitylenesulphonyl derivative of 2',3',5'-Tri-O-acetylguanosine, revealing deviations from the usual geometry of the guanine base and a C(2')-endo puckered ribose sugar (Neidle et al., 1978).

Chemical Reactions and Properties

2',3',5'-Tri-O-acetylguanosine can undergo various chemical reactions, including hydrolysis, photolysis, and reactions with singlet oxygen or other radicals. The study by Suzuki et al. (2003) investigated the reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid, revealing the formation of multiple oxidation products, which underscores the reactive nature of this modified nucleoside under oxidative stress conditions (Suzuki et al., 2003).

Scientific Research Applications

  • Tissue Engineering

    8-Methoxy-2′,3′,5′-tri-O-acetylguanosine is a derivative that acts as a hydrogelator for aqueous solutions and cell media. This property makes it useful in tissue engineering applications (Buerkle, Recum, & Rowan, 2012).

  • Synthesis of Ribonucleotides

    Acetolysis of 2', 3', 5'-tri-O-benzoylguanosine yields key intermediates for ribonucleotide synthesis, essential in various biochemical processes (Ishikawa et al., 1960).

  • Biomarker for DNA Damage

    A novel compound formed from the reaction of peroxynitrite with 2',3',5'-tri-O-acetyl-guanosine can serve as a specific biomarker for peroxynitrite-induced DNA damage (Niles, Wishnok, & Tannenbaum, 2001).

  • Selective Metalation of Nucleosides

    8-Bromo-2′,3′,5′-tri-O-acetylguanosine is used in research for selective C8-metalation of purine nucleosides (Kampert et al., 2018).

  • Organic and Medicinal Chemistry

    The synthesis of unsymmetrical tri-substituted amino-1,3,5-triazines, which have applications in organic, medicinal, and material chemistry, involves processes that could include derivatives of tri-O-acetylguanosine (Guo et al., 2019).

  • Carcinogenicity Studies

    Bicyclic adducts formed with muconaldehyde isomers and tri-O-acetylguanosine potentially affect the carcinogenicity of benzene (Bleasdale et al., 1993).

  • Oligonucleotide Synthesis

    2'-O-tetrahydropyranyl derivatives of guanosine, which could be synthesized from tri-O-acetylguanosine, are necessary in phosphotriester oligonucleotide synthesis (Gregoire & Neilson, 1978).

  • mRNA Synthesis

    N2-tritylguanosine derivatives, potentially derivable from tri-O-acetylguanosine, are used in the synthesis of specific mRNA sequences (Hata et al., 1982).

Safety And Hazards

The safety and hazards of 2’,3’,5’-Tri-O-acetylguanosine are not explicitly mentioned in the retrieved sources.


Future Directions

The future directions of 2’,3’,5’-Tri-O-acetylguanosine are not explicitly mentioned in the retrieved sources.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.


properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXDFYDZZFYGIY-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220081
Record name Triacetylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5'-Tri-O-acetylguanosine

CAS RN

6979-94-8
Record name Tri-O-acetylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6979-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triacetylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006979948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triacetylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine 2',3',5'-triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIACETYLGUANOSINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
PK Bridson, WT Markiewicz, CB Reese - Journal of the Chemical …, 1977 - pubs.rsc.org
Acylation of 2’,3’,5’ -Tri -Q -acetylguanosine Page 1 JCS CHEM. COMM., 1977 Acylation of 2’,3’,5’ -Tri -Q -acetylguanosine 791 BY PETER K. BRIDSON, WOJCIECH T. MARKIEWICZ, and …
Number of citations: 29 0-pubs-rsc-org.brum.beds.ac.uk
CC Wilson, JN Low, P Tollin - Acta Crystallographica Section C …, 1985 - scripts.iucr.org
(IUCr) Structure of 2',3',5'-tri-O-acetylguanosine, C16H19N5O8 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 22 scripts.iucr.org
Y Uvaydov, NE Geacintov, V Shafirovich - … Chemistry Chemical Physics, 2014 - pubs.rsc.org
A direct method has been developed for the in vitro synthesis of stable DNA–protein cross-links (DPC's) between guanine and amino acids (lysine and arginine). This method employs …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
JN Low, P Tollin, CC Wilson… - … Section C: Crystal …, 1986 - scripts.iucr.org
(IUCr) Structure of 2',3',5'-tri-O-acetylguanosine (orthorhombic form) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic …
Number of citations: 11 scripts.iucr.org
C Bleasdale, BT Golding, G Kennedy… - Chemical research in …, 1993 - ACS Publications
(Z, Z)-Muconaldehyde reacts with primary amines, including valine and lysine (e-amino), to afford N-substituted-2-(oxoethyl) pyrroles, which were reduced with sodium borohydride to …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
RE Holmes, RK Robins - Journal of the American Chemical …, 1964 - ACS Publications
Bromination of 2', 3', 5'-tri-O-acetyladenosine (VIII) occurred under conditions similar to those employed for the bromination of 2', 3', 5'-tri-O-acetylguanosine (I) to give a 59% yield of 8-…
Number of citations: 186 0-pubs-acs-org.brum.beds.ac.uk
F Gu, WG Stillwell, JS Wishnok, AJ Shallop… - Biochemistry, 2002 - ACS Publications
Peroxynitrite is a strong oxidizing agent that is formed in the reaction of nitric oxide and superoxide anion. It is capable of oxidizing and nitrating a variety of biological targets including …
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk
LE Buerkle, HA Von Recum, SJ Rowan - Chemical Science, 2012 - pubs.rsc.org
We report the synthesis and study of a new guanosine-based hydrogelator, 8-methoxy-2′,3′,5′-tri-O-acetylguanosine, that can not only gel aqueous solutions at biologically relevant …
Number of citations: 86 0-pubs-rsc-org.brum.beds.ac.uk
T Suzuki, MD Friesen, H Ohshima - Chemical research in …, 2003 - ACS Publications
Hypochlorous acid (HOCl), generated by myeloperoxidase from H 2 O 2 and Cl - , plays an important role in host defense and inflammatory tissue injury. We have studied the reaction of …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
F Kampert, D Brackemeyer, TTY Tan… - …, 2018 - ACS Publications
8-Bromo-2′-deoxy-3′,5′-di-O-acetylguanosine (1), 8-bromo-2′,3′,5′-tri-O-acetylguanosine (2), 8-bromo-2′-deoxy-3′,5′-di-O-acetyladenosine (3), and 8-bromo-2′,3′,5′-…
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk

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